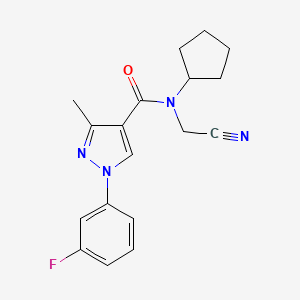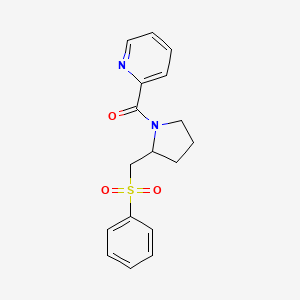
2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile” is a chemical with the molecular formula C17H12ClN3O2 . It is a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxazole ring, which is a five-membered ring containing two heteroatoms: one oxygen atom and one nitrogen atom . The ring is substituted with various functional groups, including a 2-chlorophenyl group, a 4-methoxyphenyl group, and a nitrile group .Physical And Chemical Properties Analysis
The average mass of this compound is 325.749 Da and the monoisotopic mass is 325.061798 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : A related derivative, pyranopyrazole, has been investigated as a corrosion inhibitor for mild steel in acidic environments. The studies showed significant inhibition efficiency, suggesting potential applications in corrosion protection (Yadav et al., 2016).
Anticancer Properties : Another derivative, 5-Amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-thiadiazolo[3,2-α]pyrimidine-6-carbonitrile, showed promising in vitro anticancer activities against various human tumor cell lines. This highlights its potential as a therapeutic agent in cancer treatment (Tiwari et al., 2016).
Optical and Structural Properties : The structural and optical properties of closely related compounds, like 4H-pyrano[3,2-c]quinoline derivatives, were examined, indicating applications in materials science, especially in the development of new materials with specific optical characteristics (Zeyada et al., 2016).
Anti-inflammatory Activities : Compounds structurally similar to 2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile have been synthesized and evaluated for anti-inflammatory activities. This suggests potential applications in developing new anti-inflammatory drugs (Fahmy et al., 2012).
Dielectric Properties : The dielectric properties of derivatives like 4H-pyrano[3,2-c]quinoline suggest applications in electronics, particularly in the development of materials with specific electrical properties (Zeyada et al., 2016).
Synthesis of Novel Bicyclic Compounds : New bicyclic compounds including oxazolidines have been synthesized, indicating the compound's utility in the synthesis of complex organic structures, potentially useful in pharmaceuticals and materials science (Abbas et al., 2018).
Antimicrobial Activities : Some derivatives have been explored for antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c1-22-12-8-6-11(7-9-12)20-17-15(10-19)21-16(23-17)13-4-2-3-5-14(13)18/h2-9,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBBQCAWCVEWFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

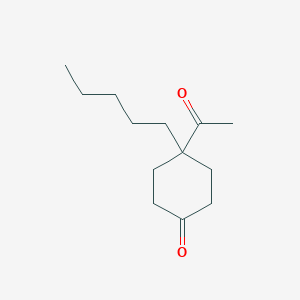
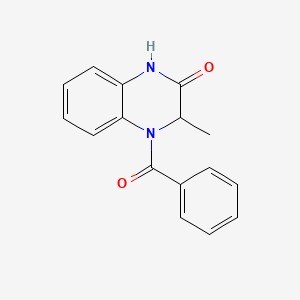
![[5-Ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B2382254.png)
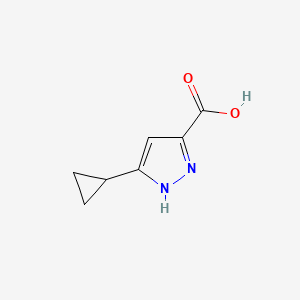

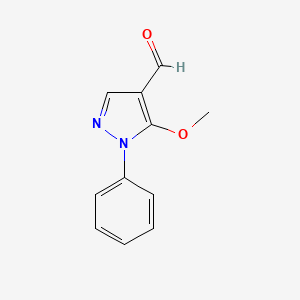
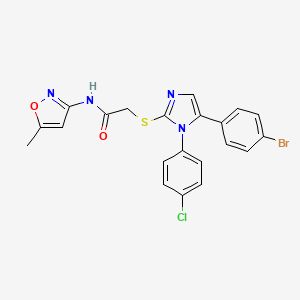
![1-Fluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2382263.png)




